molecular formula C17H21N7O B2575444 (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 328020-84-4

(E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Katalognummer: B2575444
CAS-Nummer: 328020-84-4
Molekulargewicht: 339.403
InChI-Schlüssel: OZSRHZZMONTLEU-VXLYETTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a triazolo-triazinone derivative characterized by a fused bicyclic heteroaromatic core.

Eigenschaften

IUPAC Name

6-tert-butyl-8-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-17(2,3)14-15(25)24(16-20-18-11-23(16)21-14)19-10-12-6-8-13(9-7-12)22(4)5/h6-11H,1-5H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSRHZZMONTLEU-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity through a review of relevant studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C18H23N7OC_{18}H_{23}N_7O, with a molecular weight of 385.4 g/mol. The structural characteristics include a triazole ring fused with a triazinone moiety, which is known for contributing to the biological activity of heterocyclic compounds.

Anticancer Activity

Recent studies have indicated that various 1,2,4-triazole derivatives exhibit significant anticancer properties. Specifically, compounds containing triazole rings have shown promising in vitro and in vivo anticancer activity against multiple cancer cell lines. For example:

  • Mechanism : The anticancer activity of triazole derivatives is often attributed to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth and metastasis. The compound under review may exert similar effects through its structural features that enhance interaction with cellular targets.
  • Case Study : A study highlighted the efficacy of 1,2,4-triazole derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range (e.g., 0.25 µM against HepG2 cells) . This suggests that (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one could have comparable or enhanced anticancer activity.

Antimicrobial Activity

The antimicrobial potential of triazole compounds has also been extensively studied. The presence of dimethylamino and benzylidene groups in the structure may enhance the compound's ability to interact with microbial targets.

  • Research Findings : Compounds similar to (E)-6-(tert-butyl)-8-((4-(dimethylamino)benzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one have demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Data Summary

Biological Activity IC50 Values Target Cells/Organisms Mechanism of Action
Anticancer0.25 µMHepG2 (liver cancer)Induction of apoptosis
AntimicrobialVariesVarious bacteria/fungiInhibition of cell wall synthesis

Vergleich Mit ähnlichen Verbindungen

(a) Substituent Effects on the Benzylidene Moiety

  • Target Compound vs. (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS 328020-85-5) Key Difference: Replacement of the 4-methyl group with a 4-dimethylamino group. Implications:
  • The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, increasing electron density in the benzylidene moiety. This may enhance π-π stacking interactions in molecular packing compared to the methyl group (-CH₃) .
  • Molecular Formula: C₁₇H₂₁N₇O (inferred) vs. C₁₆H₁₈N₆O for the methyl analog .

(b) Core Heterocyclic Modifications

  • Comparison with 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one (Compound 4) Key Differences:
  • Positional Isomerism: The target compound’s triazolo-triazinone core is fused at positions [4,3-b], whereas compound 4 has a [3,4-f] fusion pattern.
  • Substituents: Compound 4 features a benzylmercapto (-S-benzyl) group at position 3, which introduces sulfur-mediated hydrophobic interactions absent in the target compound. Crystallography: Compound 4 exhibits N-H⋯N and N-H⋯O hydrogen bonds and π-π stacking . The target compound’s dimethylamino group may enable similar interactions but with altered geometry due to steric effects from the tert-butyl group .

(a) Anti-Microbial Activity

  • Triazinone Derivatives (): Thiadiazolo-triazinones with aryloxy acetic acid substituents show anti-tubercular activity (MIC: 2–8 µg/mL). The target compound’s dimethylamino group may improve membrane permeability or target binding compared to thiadiazolo or aryloxy groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.